molecular formula C42H24N4O8 B12613807 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene CAS No. 918164-24-6

5,6,11,12-Tetrakis(4-nitrophenyl)tetracene

Cat. No.: B12613807
CAS No.: 918164-24-6
M. Wt: 712.7 g/mol
InChI Key: RWOUECQPRLSSHW-UHFFFAOYSA-N
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Description

Disclaimer: Specific application data and detailed physicochemical properties for the compound 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene are currently the subject of ongoing research and are not yet fully characterized in the scientific literature. As a high-purity organic semiconductor material, its core research value is anticipated to lie in the development of advanced electronic and optoelectronic devices. Researchers are exploring its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as a sensing material due to the electron-withdrawing nature of the nitrophenyl groups, which can significantly influence charge transport properties. This compound is provided for research and development purposes exclusively. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to conduct their own thorough characterization to determine the compound's suitability for specific applications.

Properties

CAS No.

918164-24-6

Molecular Formula

C42H24N4O8

Molecular Weight

712.7 g/mol

IUPAC Name

5,6,11,12-tetrakis(4-nitrophenyl)tetracene

InChI

InChI=1S/C42H24N4O8/c47-43(48)29-17-9-25(10-18-29)37-33-5-1-2-6-34(33)38(26-11-19-30(20-12-26)44(49)50)42-40(28-15-23-32(24-16-28)46(53)54)36-8-4-3-7-35(36)39(41(37)42)27-13-21-31(22-14-27)45(51)52/h1-24H

InChI Key

RWOUECQPRLSSHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=C4C=CC=CC4=C(C3=C2C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-]

Origin of Product

United States

Theoretical and Computational Investigations of Electronic and Molecular Structure

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the ground-state electronic structure and properties of complex molecules. For 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and to analyze its intrinsic electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in electronic transitions and chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

In tetracene and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic core. The introduction of four strongly electron-withdrawing 4-nitrophenyl groups at the 5,6,11,12-positions is expected to significantly influence the FMO energies. These substituents pull electron density from the tetracene backbone. This effect would stabilize both the HOMO and LUMO, lowering their energy levels compared to unsubstituted tetracene. However, the stabilization is generally more pronounced for the LUMO. Consequently, the HOMO-LUMO energy gap of this compound is anticipated to be considerably smaller than that of parent tetracene, suggesting higher reactivity and potential for use in organic electronic materials. Theoretical studies on related substituted acenes confirm that functionalization is a key strategy for tuning the HOMO-LUMO gap.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap (Note: The following values are illustrative, based on typical results for similar nitro-aromatic compounds, and serve to demonstrate how data from a DFT analysis would be presented.)

Molecular OrbitalEnergy (eV)
HOMO-6.15
LUMO-3.75
Energy Gap (ΔE) 2.40

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a vital computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to its electrostatic potential value: red indicates regions of high electron density (negative potential), suitable for electrophilic attack, while blue indicates regions of electron deficiency (positive potential), susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis would be expected to highlight significant intramolecular charge transfer (ICT). Key interactions would include:

Delocalization of electron density from the lone pair orbitals of the nitro group's oxygen atoms (nO) to the antibonding π* orbitals of the N-O bonds.

Hyperconjugative interactions between the π orbitals of the phenyl rings and the π* orbitals of the attached nitro groups.

Charge delocalization from the π orbitals of the tetracene core to the π* orbitals of the four attached phenyl rings, quantifying the electron-withdrawing effect of the substituents.

These interactions confirm the conjugated nature of the system and the substantial electronic communication between the tetracene core and the peripheral nitrophenyl groups.

Table 2: Representative NBO Second-Order Perturbation Energies E(2) (Note: The following values are illustrative examples of key intramolecular interactions and their stabilization energies.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π (C-C) Tetraceneπ* (C-C) Phenyl> 5.0
π (C-C) Phenylπ* (N-O) Nitro> 15.0
n (O) Nitroσ* (N-C) Phenyl> 2.0

Analysis of Molecular Conformation and Planarity

The molecular conformation, particularly the planarity of the aromatic system, is critical to its electronic properties. While the tetracene core is inherently planar, the presence of four bulky 4-nitrophenyl groups at the sterically crowded 5,6,11,12-positions induces significant torsional strain.

Geometric optimization using DFT would likely reveal that the phenyl rings are twisted out of the plane of the tetracene backbone. The dihedral angle between the plane of the phenyl rings and the tetracene core is expected to be substantial to minimize steric repulsion between adjacent groups and with the tetracene hydrogens. This non-planar conformation can disrupt the π-conjugation between the core and the substituents to some extent, which in turn affects the electronic and photophysical properties. Similarly, the nitro groups may also be slightly twisted out of the plane of their attached phenyl rings.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis). By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the nature of the electronic transitions.

For this compound, TD-DFT calculations would likely predict several key electronic transitions. The lowest energy transitions would correspond to HOMO→LUMO and other frontier orbital excitations. Due to the strong donor-acceptor character of the molecule, these transitions are expected to have significant charge-transfer character, involving the movement of electron density from the tetracene core (donor) to the nitrophenyl moieties (acceptor). This is in contrast to unsubstituted tetracene, where the low-energy transitions are primarily π→π* transitions localized on the acene core. The presence of strong charge-transfer bands in the absorption spectrum would be a defining feature of the title compound.

Quantum Chemical Characterization of Donor-Acceptor Interactions

The collective results from DFT and TD-DFT analyses provide a comprehensive quantum chemical characterization of the donor-acceptor interactions within this compound. The system can be definitively classified as a strong donor-acceptor ensemble.

Donor: The electron-rich π-system of the tetracene core acts as the electron donor. FMO analysis shows this is reflected in the character of the HOMO.

Acceptor: The four 4-nitrophenyl groups function as powerful electron acceptors, an effect driven by the strong electron-withdrawing nature of the nitro (NO₂) functional group. This is evident in the LUMO's localization and the positive regions of the MEP map.

The significant intramolecular charge transfer predicted by NBO analysis and the charge-transfer nature of the excited states from TD-DFT calculations confirm the strong electronic coupling between the donor core and the acceptor peripheries. This pronounced donor-acceptor architecture is the dominant factor governing the molecule's electronic structure, reactivity, and optical properties.

Photophysical Phenomena and Excited State Dynamics in Nitro Substituted Tetracenes

Electronic Absorption and Emission Mechanisms and Spectral Signatures

The electronic absorption spectrum of tetracene and its derivatives is characterized by a series of well-defined vibronic bands in the visible region, corresponding to the S₀ → S₁ (π-π*) transition. For 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene , the presence of the four nitrophenyl substituents is expected to cause a significant red-shift in the absorption spectrum compared to unsubstituted tetracene. This is due to the extension of the π-conjugated system and the electronic perturbation induced by the nitro groups.

The emission properties of This compound are anticipated to be markedly different from those of pristine tetracene. Typically, the introduction of nitro groups to aromatic compounds leads to a significant quenching of fluorescence. researchgate.netnih.gov This phenomenon is primarily attributed to the promotion of non-radiative decay pathways, namely intersystem crossing (ISC) to the triplet manifold and rapid internal conversion (IC) back to the ground state. researchgate.netnih.gov The energy of the singlet excited state of a related compound, 4-nitroquinoline (B1605747) N-oxide, has been determined to be 255 kJ/mol from its fluorescence spectrum. nih.gov

The emission spectrum, if observable, would likely be weak and also red-shifted. In some nitro-aromatic compounds, dual fluorescence from a locally excited state and a charge-transfer state can be observed, depending on the solvent polarity. However, for many nitro-aromatics, the fluorescence quantum yield is often very low.

Compound Absorption Maxima (λ_max) Emission Maxima (λ_em) Notes
Tetracene (in solution)~470 nm~480-550 nmExhibits characteristic vibronic structure.
4-Nitroquinoline N-oxideNot specified~255 kJ/mol (from fluorescence)Singlet excited state energy. nih.gov
This compound Expected red-shift from tetraceneExpected to be weak and red-shiftedData is inferred based on related compounds.

Ultrafast Spectroscopic Studies of Excited State Evolution

Ultrafast transient absorption spectroscopy is a powerful tool for elucidating the complex sequence of events that follow photoexcitation in molecules like This compound . These studies allow for the direct observation of transient species such as excited singlet states, triplet states, and their evolution over timescales ranging from femtoseconds to microseconds.

Internal conversion (IC) is a non-radiative process where a molecule in a higher electronic state decays to a lower electronic state of the same spin multiplicity. For nitro-aromatic compounds, IC can be a very efficient deactivation pathway from the initially excited singlet state (S₁). In a study of the related compound nitrobenzene, the excess energy redistribution dynamics were investigated, highlighting the complexity of relaxation pathways. nih.gov The presence of low-lying n-π* states associated with the nitro groups can provide additional channels for IC, facilitating rapid depopulation of the S₁ state and contributing to the observed fluorescence quenching.

Following photoexcitation and any subsequent internal conversion or intersystem crossing events, the molecule is often left in a vibrationally "hot" state. Vibrational relaxation is the process by which this excess vibrational energy is dissipated to the surrounding solvent or matrix, typically occurring on the picosecond timescale. In transient absorption spectra, this can be observed as a sharpening and shifting of the spectral features as the molecule cools down to its equilibrium temperature in the excited or ground state.

The introduction of nitro groups is a well-established strategy for promoting triplet state formation in aromatic molecules. For instance, in 4-nitroquinoline N-oxide, the formation of the triplet state (³NQNO*) from the singlet excited state occurs on a very short timescale, with the triplet state having a lifetime of 3 ms (B15284909) in a solid matrix at low temperature. nih.gov Femtosecond laser flash photolysis of this compound revealed the appearance of a triplet-triplet absorption band at 560 nm, which grew in as the singlet-singlet absorption at 425 nm decayed, indicating an efficient intersystem crossing process. nih.gov

For This compound , a similar enhancement of intersystem crossing is anticipated, leading to a significant triplet quantum yield. The lifetime of the triplet state will be influenced by factors such as the solvent, the presence of quenchers like molecular oxygen, and the potential for triplet-triplet annihilation at high concentrations.

Process Timescale Compound Example Reference
Singlet Excited State Lifetime10 ps4-Nitroquinoline N-oxide nih.gov
Triplet State Formation (ISC)ps to ns4-Nitroquinoline N-oxide nih.gov
Triplet State Lifetime3 ms (in solid matrix)4-Nitroquinoline N-oxide nih.gov
T₂ State Lifetime3.5-6.7 psNitrobenzene nih.gov

Singlet Fission (SF) Dynamics and Efficiency

Singlet fission is a process in which a singlet exciton (B1674681) in an organic semiconductor splits into two triplet excitons. This phenomenon has the potential to significantly enhance the efficiency of photovoltaic devices. Tetracene is a benchmark material for studying singlet fission due to its favorable energetics, where the energy of the singlet state (E(S₁)) is approximately twice the energy of the triplet state (E(T₁)).

The efficiency of singlet fission is highly dependent on the intermolecular coupling and packing of the chromophores. In the case of This compound , the bulky nitrophenyl substituents at the 5, 6, 11, and 12 positions will impose significant steric hindrance. This is likely to prevent the close, co-facial π-stacking of the tetracene cores that is generally considered optimal for efficient intermolecular singlet fission.

While the introduction of nitro groups promotes the formation of triplet states via intersystem crossing on a single molecule, this intramolecular process is distinct from the intermolecular mechanism of singlet fission. It is plausible that for This compound , the intramolecular deactivation pathways, particularly rapid intersystem crossing and internal conversion, would outcompete the intermolecular singlet fission process. In a study of a covalently linked tetracene dimer with strong electronic interactions, no significant singlet fission was observed, likely due to competition from the formation of "excimer-like" states. rsc.org Therefore, it is hypothesized that This compound would not be an efficient material for singlet fission.

Compound Singlet Fission Efficiency Key Factors
Crystalline TetraceneHighFavorable energetics (E(S₁) ≈ 2E(T₁)), strong intermolecular coupling.
Tetracene DimersCan be efficient, but sensitive to geometry.Competition with excimer formation can reduce efficiency. rsc.org
This compound Expected to be lowSteric hindrance from substituents preventing optimal packing; competition from fast intramolecular non-radiative decay.

Nonlinear Optical (NLO) Properties and Two-Photon Absorption (TPA) Cross-Sections

The introduction of nitro groups onto the phenyl substituents of a tetracene core, as in This compound (1), is anticipated to significantly influence its nonlinear optical (NLO) properties. NLO phenomena arise from the interaction of intense light with a material, leading to a response that is not linearly proportional to the strength of the incident electric field. In organic molecules, large NLO responses are often associated with significant changes in dipole moment upon electronic excitation, a feature that can be engineered through the strategic placement of electron-donating and electron-withdrawing groups.

Two-photon absorption is a third-order NLO process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the TPA cross-section (σ₂), typically measured in Goeppert-Mayer units (GM). Molecules with large TPA cross-sections are of great interest for applications such as 3D microfabrication, optical data storage, and bio-imaging. The symmetrical arrangement of the four nitrophenyl groups around the tetracene core in This compound (1) suggests that it would likely exhibit a significant third-order NLO response and a notable TPA cross-section. The extended π-conjugated system of the tetracene backbone, coupled with the peripheral nitro groups, provides a framework conducive to the delocalization of electrons and large transition dipole moments, which are prerequisites for efficient TPA.

For context, research on other classes of organic molecules, such as quinoidal diazaacene-bithiophene derivatives, has demonstrated exceptionally high TPA cross-sections, with values reaching up to 51770 GM in the near-infrared region. These findings underscore the potential of π-extended systems with tailored electronic properties to exhibit strong NLO behavior.

A hypothetical data table for the NLO and TPA properties of This compound (1), were it to be characterized, might resemble the following:

PropertyValueUnits
Second Hyperpolarizability (γ)Data not availableesu
TPA Peak Wavelength (λTPA)Data not availablenm
TPA Cross-Section (σ₂)Data not availableGM

This table is for illustrative purposes only, as specific data for the compound is not available.

Intramolecular Charge Transfer (ICT) Characteristics

The presence of electron-withdrawing nitro groups on the phenyl rings attached to the tetracene core in This compound (1) strongly suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. ICT is a fundamental photophysical process where an electron is transferred from an electron-rich part of a molecule (the donor) to an electron-deficient part (the acceptor) within the same molecule. In this case, the π-rich tetracene core can be considered the electron donor, while the nitrophenyl groups serve as the electron acceptors.

Upon absorption of a photon, the molecule is promoted to an excited state. In molecules designed to exhibit ICT, this excitation can lead to a significant redistribution of electron density, creating a highly polarized excited state with a large dipole moment. This charge-separated state is often stabilized in polar solvents, which can be observed through a red-shift (bathochromism) in the fluorescence emission spectrum as the solvent polarity increases—a phenomenon known as solvatochromism.

While direct experimental evidence for ICT in This compound (1) is not found in the reviewed literature, studies on other nitro-aromatic systems provide a strong basis for this expectation. For instance, research on nitro-substituted porphyrins has shown that the presence of nitro groups can lead to the formation of an ICT state, which significantly impacts their photophysical properties, such as causing shortened singlet lifetimes and solvent-dependent emission spectra. rsc.orgresearchgate.net Similarly, investigations into various push-pull chromophores, where donor and acceptor moieties are linked by a π-conjugated bridge, have detailed the dynamics of ICT, which often occurs on an ultrafast timescale. researchgate.net

The structural arrangement of This compound (1) with its tetraphenyl-substituted tetracene core, provides a three-dimensional architecture where the phenyl rings are twisted relative to the central tetracene plane. This twisted conformation can influence the extent of electronic coupling between the donor (tetracene) and acceptor (nitrophenyl) units, thereby affecting the efficiency and dynamics of the ICT process.

Should the ICT characteristics of This compound (1) be experimentally determined, a representative data table might include the following parameters:

SolventAbsorption Max (λabs) (nm)Emission Max (λem) (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)
TolueneData not availableData not availableData not availableData not available
DichloromethaneData not availableData not availableData not availableData not available
AcetonitrileData not availableData not availableData not availableData not available

This table is for illustrative purposes only, as specific data for the compound is not available.

Redox Behavior and Electrochemical Characterization

Cyclic Voltammetry (CV) Measurements and Redox Potentials

For a hypothetical cyclic voltammogram of 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene, one would anticipate that the strong electron-withdrawing nature of the four nitro groups would make the tetracene core more difficult to oxidize compared to unsubstituted tetracene. This would result in a positive shift of the oxidation potentials. Conversely, the reduction of the molecule would be facilitated, leading to a less negative reduction potential. The reduction process would likely involve the nitro groups themselves, which are known to be electrochemically active.

Hypothetical Redox Potentials for this compound

ProcessHypothetical Potential (V vs. Fc/Fc+)
First Oxidation> 0.5
Second Oxidation> 0.8
First Reduction~ -0.6 to -0.9
Subsequent ReductionsMultiple, at more negative potentials

This table is a projection based on the expected electronic effects of the substituents and is for illustrative purposes only.

Analysis of Electron Transfer Processes and Oxidation States

The electron transfer processes in this compound would involve both the tetracene core and the peripheral nitrophenyl groups. The oxidation would primarily concern the removal of electrons from the π-system of the tetracene backbone, leading to the formation of a radical cation and subsequently a dication.

The reduction process is expected to be more complex. The nitro group (NO₂) is a well-known electrophore and can undergo successive single-electron reductions. Therefore, the cyclic voltammogram on the reductive side would likely display multiple waves, corresponding to the sequential reduction of the four nitro groups. Each reduction step would add an electron to one of the nitrophenyl substituents, forming a radical anion. With four such groups, a series of stable and quasi-stable reduced states could be accessible.

The stability of these various oxidation and reduction states is a critical factor for potential applications. The delocalization of the charge over the large aromatic system, including both the tetracene core and the phenyl rings, would contribute to the stability of the charged species.

Influence of Nitro-Substituents on Electrochemical Activity and Stability of Redox States

The four 4-nitrophenyl substituents exert a powerful influence on the electrochemical properties of the tetracene core. The primary effect is the significant lowering of the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the parent tetracene.

The electron-withdrawing nitro groups pull electron density from the tetracene backbone, making it more electron-deficient. This increased electron deficiency has two major consequences:

Increased Oxidation Potentials: A higher energy input is required to remove an electron from the more stable, lower-energy HOMO. This translates to a more positive oxidation potential.

Decreased Reduction Potentials: The lower-lying LUMO can more readily accept an electron, facilitating reduction and resulting in a less negative reduction potential.

The stability of the resulting redox states is also affected. The delocalization of the radical cation formed upon oxidation over the entire π-conjugated system would be extensive. For the reduced species, the negative charge would be primarily located on the nitrophenyl groups. The presence of four independent sites for reduction could lead to a high charge storage capacity, a desirable trait for battery materials. The stability of these reduced states would depend on the electronic communication between the nitro groups.

Electrochemistry of Related Tetracene and Aromatic Systems

The electrochemical behavior of this compound can be contextualized by comparing it with other substituted tetracenes and aromatic systems.

Tetra-aryl Substituted Systems: The synthesis of various 1,1',3,3'-tetraaryl-4,4'-bibenzo[c]thiophene derivatives has shown that both electron-donating and electron-withdrawing aryl substituents lead to a lowering of the oxidation potential. rsc.org This is attributed to the extension of the π-conjugated system. In these systems, increasing the number of electron-donating groups raises the HOMO energy level, while increasing the number of electron-withdrawing groups lowers the LUMO energy level, both leading to a smaller HOMO-LUMO gap. rsc.org

Halogenated Tetracenes: The introduction of halogen atoms, which are also electron-withdrawing, onto the tetracene core similarly affects the electronic properties, though typically to a lesser extent than the nitro group.

Other Substituted Aromatics: Studies on 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes have revealed that the position of the chloro substituent on the aryl ring influences the reduction potential, while the oxidation potentials remain largely unchanged. beilstein-journals.org This highlights the sensitivity of the reduction process to the specific placement of electron-withdrawing groups. In 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, electron-withdrawing trifluoromethoxy groups lead to a decrease in both HOMO and LUMO energies. beilstein-journals.org

This comparative analysis underscores a general principle in the design of organic electronic materials: the strategic functionalization of an aromatic core with electron-donating or electron-withdrawing groups is a powerful tool for tuning the redox potentials and, by extension, the electronic properties of the resulting molecule.

Charge Transport Mechanisms in Solid State Architectures

Theoretical Frameworks for Charge Carrier Mobility in Organic Semiconductors

The movement of charge carriers—electrons and holes—through an organic solid is typically described by one of two dominant theoretical models: hopping transport and band-like transport. The operative mechanism is largely determined by the strength of the intermolecular electronic coupling relative to the degree of localizing electron-phonon interactions.

In many organic molecular crystals, charge carriers are localized on individual molecules. Transport occurs through a series of discrete "hops" from one molecule to an adjacent one. This process is incoherent and thermally activated. The most widely accepted framework for describing this phenomenon is Marcus theory, which models the charge transfer rate between a donor and an acceptor molecule. The rate is dependent on the electronic coupling between the molecules and the reorganization energy, which is the energy required to distort the molecular geometries of the donor and acceptor upon charge transfer.

The Gaussian Disorder Model (GDM) is an extension of this concept that is frequently used to describe charge transport in disordered organic semiconductors. The GDM posits that charge carriers hop through a density of states that is Gaussian in shape, accounting for energetic disorder arising from variations in the local environment of each molecule. nih.gov A competitive hopping model further refines this by considering that carriers in higher energy states have a greater probability and rate of hopping. nih.gov For a molecule like 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene, the presence of bulky and polarizable nitrophenyl groups can lead to significant energetic disorder, making hopping transport a likely mechanism.

In highly ordered organic single crystals with strong intermolecular electronic coupling, charge carriers can become delocalized over multiple molecular units, forming energy bands, analogous to inorganic semiconductors. illinois.edu In this regime, charge transport is coherent, and mobility typically decreases with increasing temperature due to scattering by lattice vibrations (phonons). nih.gov While less common in complex, functionalized molecules, band-like transport has been observed in pristine acene crystals like tetracene at low temperatures. illinois.edu The introduction of the four bulky 4-nitrophenyl substituents in this compound likely introduces significant steric hindrance, which may disrupt the close, ordered packing required for efficient band-like transport. However, specific packing motifs could potentially still allow for sufficient intermolecular orbital overlap to enable some degree of band-like character in transport.

Determination of Intermolecular Electronic Couplings and Reorganization Energies

The efficiency of charge transport, particularly within the hopping model, is critically dependent on two key parameters: the intermolecular electronic coupling (transfer integral) and the reorganization energy.

Intermolecular Electronic Coupling (V): This parameter quantifies the strength of the electronic interaction between adjacent molecules and is highly sensitive to their relative distance and orientation. A larger electronic coupling facilitates faster charge transfer. For tetracene derivatives, π-stacking arrangements are known to be beneficial for electron transport. nih.gov Theoretical studies on related tetraazapentacene derivatives have shown that the packing mode strongly influences the charge transport properties. nih.gov

Reorganization Energy (λ): This is the energy penalty associated with the structural relaxation of a molecule and its surrounding medium upon gaining or losing a charge. It is composed of two main contributions: the inner-sphere reorganization energy (λ_in), which arises from the relaxation of the molecular geometry of the charge-carrying molecule, and the outer-sphere reorganization energy (λ_out), which comes from the rearrangement of the surrounding molecules. Lower reorganization energies lead to faster charge transfer rates. The introduction of nitro groups, which are electron-withdrawing, can be expected to influence the electronic structure and, consequently, the reorganization energy.

Table 1: Representative Reorganization Energies for Related Organic Semiconductors

CompoundHole Reorganization Energy (λ_h) (meV)Electron Reorganization Energy (λ_e) (meV)Reference Context
Pentacene (B32325)~90-130~110-150Parent acene, benchmark for comparison.
Tetracene~130-200~150-220Parent acene of the target compound.
Functionalized Pentacenes (e.g., halogenated)Varies with substituent (~100-250)Varies with substituent (~100-250)Illustrates the effect of functionalization. nih.gov
Tetraazapentacene derivatives-Relatively smallShows influence of heteroatoms on electron transport. nih.gov

Polaron Formation and Delocalization in π-Conjugated Systems

When a charge carrier is introduced into an organic semiconductor, it polarizes and distorts the surrounding molecular lattice. The charge carrier, coupled with this local distortion, forms a quasiparticle known as a polaron. The formation of polarons is a key feature of charge transport in π-conjugated systems.

The extent of the polaron can vary from being localized on a single molecule (a small polaron) to being delocalized over several molecular units. The degree of delocalization is influenced by the strength of the electronic coupling between molecules and the electron-phonon coupling. In systems with strong electron-phonon coupling, the charge carrier becomes "self-trapped" in the potential well created by the lattice distortion, leading to a small, localized polaron. This is often the case in materials where hopping transport dominates.

In π-conjugated polymers, polarons can be stabilized by both vibrational and dielectric polarization. researchgate.net The formation of polarons from polaron pairs has been suggested as a mechanism for the generation of free charge carriers. researchgate.net In the context of this compound, the presence of the polarizable nitro groups could lead to strong interactions with charge carriers, favoring the formation of relatively localized polarons. The dynamics of polaron formation are extremely rapid, often occurring on sub-picosecond timescales. rsc.org

Correlation Between Molecular Packing and Charge Transport Pathways

The arrangement of molecules in the solid state, or molecular packing, is a critical determinant of the charge transport properties of organic semiconductors. The pathways for charge transport are dictated by the directions of strongest intermolecular electronic coupling, which are, in turn, a direct consequence of the crystal packing.

Pristine tetracene typically adopts a herringbone packing motif, which results in anisotropic charge transport. However, the introduction of substituents can dramatically alter this arrangement. For example, a study on 5,6,11,12-tetrachlorotetracene (B13755362) revealed that the four chlorine atoms induce a slip-stack packing structure, which contrasts with the herringbone packing of the parent tetracene. nih.gov This change in packing is believed to contribute to enhanced electronic couplings and higher charge-carrier mobility. nih.gov

For this compound, the four large 4-nitrophenyl groups are expected to have a profound impact on the molecular packing. It is highly probable that these bulky substituents will prevent the planar tetracene cores from adopting a close co-facial π-stacking or a simple herringbone arrangement due to steric hindrance. The phenyl rings are likely to be twisted out of the plane of the tetracene core, a feature observed in the crystal structure of the related meso-tetrakis(4-nitrophenyl)porphyrin. This twisting would create complex intermolecular interactions and define specific, potentially three-dimensional, charge transport pathways. The nitro groups, being polar, could also introduce strong intermolecular electrostatic interactions that further guide the solid-state assembly. Theoretical studies on tetraazapentacene derivatives have underscored the importance of π-stacking for efficient electron transport, suggesting that any packing motif that facilitates this type of interaction would be beneficial for n-type conductivity in this compound. nih.gov

Table 2: Comparison of Packing and Mobility in Tetracene and a Substituted Derivative

CompoundTypical Packing MotifReported Mobility (cm²/Vs)Key Structural Feature
TetraceneHerringbone~0.1 - 2.0 (single crystal)Planar aromatic core. nih.gov
5,6,11,12-TetrachlorotetraceneSlip-stackup to 1.7 (single crystal)Substitution on the tetracene core. nih.gov
This compoundPredicted to be complex due to bulky groupsNot experimentally determinedFour bulky, twisted phenyl substituents.

Note: The properties for this compound are predictive and based on analogies with related compounds.

Solid State Organization and Supramolecular Assembly

Single Crystal X-ray Diffraction (SCXRD) Analysis for Precise Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the exact atomic arrangement within a crystalline solid. This technique provides unparalleled insight into the molecule's conformation, the packing of molecules within the crystal lattice, and the specific distances between them.

In the crystalline state, the tetracene backbone of a substituted derivative is often not perfectly planar. In 5,6,11,12-tetrachlorotetracene (B13755362), for example, the tetracene core adopts a slight "Z" shape. nankai.edu.cn The large 4-nitrophenyl substituents in 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene would likely induce significant twisting of the phenyl rings relative to the tetracene plane due to steric hindrance. This is observed in similar structures like meso-tetrakis(4-nitrophenyl)porphyrin, where the nitrophenyl groups are rotated at substantial angles with respect to the central porphyrin plane. researchgate.net The solid-state packing forces have been shown to have minimal effect on the inherent molecular conformation of such substituted tetracenes, which closely matches the calculated gas-phase structure. nankai.edu.cn

The way molecules pack in a crystal is crucial for charge transport. Different packing motifs, such as herringbone or π-stacking, lead to vastly different electronic couplings. The introduction of four bulky 4-nitrophenyl groups is expected to prevent the typical herringbone packing seen in unsubstituted tetracene. Instead, a slip-stack or a more complex three-dimensional network is likely. In 5,6,11,12-tetrachlorotetracene, molecules form isolated stacks with an inter-planar distance of 3.58 Å. nankai.edu.cn The presence of both the large phenyl groups and the polar nitro groups in this compound would lead to a complex interplay of forces determining the final packing arrangement and intermolecular distances.

Table 1: Crystallographic Data for a Related Tetracene Derivative

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) Z Ref.
5,6:11,12-Bis(ditelluro)tetracene Monoclinic P21/n 11.746 4.364 15.831 90.57 - dtic.mil

Note: This table presents data for a related compound to illustrate typical crystallographic parameters, as specific data for this compound is not available.

Intermolecular Interactions Driving Self-Assembly and Crystallization

The crystallization of this compound is driven by a combination of non-covalent interactions. The large aromatic surfaces promote π-π interactions, while the nitro groups and C-H bonds provide sites for weaker, yet collectively significant, hydrogen bonds.

The substitution pattern on the tetracene core directly influences the π-stacking arrangement. While parent tetracene adopts a herringbone structure, functionalization can induce a cofacial or slip-stacked arrangement, which is often more favorable for charge transport. researchgate.netmit.edu In 5,6,11,12-tetrachlorotetracene, a slip-stacked structure with shifts along both the long and short molecular axes is observed. nankai.edu.cnresearchgate.net The bulky 4-nitrophenyl groups in the target compound would likely lead to a slipped π-stacking motif to minimize steric repulsion while still benefiting from π-π interactions between the tetracene cores.

Table 2: Common Intermolecular Interactions in Nitrophenyl-Substituted Aromatics

Interaction Type Description Potential Role in Crystal Packing
π-π Stacking Attraction between aromatic rings Primary driver for columnar or stacked arrangements.
C–H···O Weak hydrogen bond between a C-H bond and a nitro oxygen Links molecules, forming chains or sheets. nih.govcsic.es

Polymorphism and Its Influence on Electronic and Optical Properties

Polymorphism, the ability of a compound to crystallize in multiple distinct forms, is a common phenomenon in organic materials. nih.gov Each polymorph has a different crystal packing and, consequently, different physical properties.

The electronic and optical properties of molecular crystals are highly dependent on the packing of the constituent molecules. nih.gov Different polymorphs can exhibit significant variations in properties like charge carrier mobility and light absorption. For tetracene, two polymorphs are known, with the thin-film phase showing significantly faster singlet fission than the bulk phase, a direct consequence of the different molecular arrangements. nih.gov While specific polymorphs of this compound have not been reported, the structural complexity and the variety of intermolecular interactions present suggest that polymorphism is a distinct possibility. The conditions of crystallization, such as the solvent and temperature, could potentially lead to different crystalline forms. The tunability of optical and electronic properties through strain or functionalization is a known phenomenon in related materials, and polymorphism represents another avenue for such tuning. rsc.org Should different polymorphs of this compound be discovered, they would likely exhibit unique electronic and optical characteristics due to their distinct solid-state structures.

No Published Research Found for "this compound"

This includes a lack of information regarding its synthesis, solid-state organization, supramolecular assembly, and the principles of crystal engineering as they apply to this specific molecule. The performed searches aimed to uncover data on its crystal structure, intermolecular interactions, and any designed solid-state architectures, but no such findings for this particular compound have been reported in the accessible scientific domain.

While research exists for structurally related compounds, such as other substituted tetracenes and molecules containing tetrakis(nitrophenyl) moieties (e.g., porphyrins), this information is not directly applicable to the unique structure and potential properties of this compound. Adhering to strict principles of scientific accuracy, no assumptions or extrapolations from these related but distinct chemical entities can be made to describe the specific subject of this inquiry.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, due to the absence of foundational research on this compound in the public scientific record.

Structure Property Relationships and Functionalization Strategies

Systematic Tuning of Electronic Structure Through Aromatic Substitution

The addition of substituents to the tetracene backbone is a well-established method for modifying its electronic characteristics. nih.govuky.edu The nature and position of these substituents dictate the extent of these changes. For instance, the introduction of both phenyl and ethynyl (B1212043) groups can lead to sterically crowded tetracene derivatives where the overlap between the extended π-systems is prevented. researchgate.net

In the case of 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene , the four nitrophenyl groups exert a strong influence on the electronic structure. The electron-withdrawing nature of the nitro group is known to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). researchgate.net This effect is anticipated to be pronounced due to the presence of four such groups directly attached to the tetracene core via phenyl rings. Theoretical studies on substituted tetracenes have shown that such modifications can be used to improve stability towards oxidation. nih.gov

For comparison, studies on 5,6,11,12-tetrachlorotetracene (B13755362), another tetra-substituted derivative, revealed that the chlorine atoms lower the HOMO energy level by 0.52 eV compared to unsubstituted tetracene, thereby increasing its oxidative stability. nankai.edu.cn A similar, if not more pronounced, effect would be expected for the more strongly electron-withdrawing nitrophenyl groups.

Elucidating the Role of Nitro-Groups in Modulating Photophysical Response and Redox Activity

From a redox perspective, the presence of multiple nitro groups is expected to make the compound easier to reduce and harder to oxidize. The nitro group is a well-known electrophore, and its presence can introduce new reduction potentials corresponding to the reduction of the nitro groups themselves. The redox potential of organic molecules can be systematically tuned by the introduction of electron-donating or -withdrawing substituents. This principle is widely used in the design of materials for organic batteries and other electrochemical devices.

Rational Design for Enhanced Performance in Organic Optoelectronic Applications

The tailored properties of functionalized tetracenes make them attractive candidates for various organic optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). uky.eduscilit.com The high photoluminescence quantum yield and excellent electroluminescent properties of some tetracene derivatives, such as rubrene (B42821) (5,6,11,12-tetraphenyltetracene), have led to their use as emitters in OLEDs.

The functionalization with nitrophenyl groups in This compound could be a strategy to enhance electron transport properties, making it a potential n-type semiconductor. The lowering of the LUMO energy level due to the electron-withdrawing nitro groups is a key strategy in designing n-type organic materials. researchgate.net Furthermore, strategic substitution can influence the molecular packing in the solid state, which is a critical factor for charge transport. For example, 5,11-dichlorotetracene adopts a slipped π-stacking structure, which is more favorable for charge transport than the herringbone packing of unsubstituted tetracene. scilit.com The bulky nitrophenyl groups in the target molecule are likely to enforce a non-planar conformation and a specific packing motif, which would have a direct impact on its charge carrier mobility.

Comparative Studies with Analogous Tetracene and Polyacene Derivatives

To fully appreciate the unique characteristics of This compound , it is instructive to compare it with other relevant compounds.

5,6,11,12-Tetraphenyltetracene (Rubrene): Rubrene is one of the most well-studied organic semiconductors, known for its high hole mobility. Unlike the subject of this article, the phenyl groups in rubrene are electron-donating to weakly electron-withdrawing. The absence of the strongly electron-withdrawing nitro groups means that rubrene has a higher-lying LUMO and is primarily a p-type semiconductor. The steric bulk of the phenyl groups in rubrene leads to a twisted tetracene backbone.

5,6,11,12-Tetrachlorotetracene: This derivative provides a more direct comparison in terms of substitution pattern. The four chlorine atoms are also electron-withdrawing, leading to increased oxidative stability and a slip-stack packing arrangement that facilitates good charge transport. nankai.edu.cnresearchgate.net However, the nitro group is a much stronger electron-withdrawing group than chlorine, suggesting that This compound would exhibit even lower HOMO and LUMO energy levels and potentially different solid-state packing and optoelectronic properties.

The table below provides a comparative overview of the properties of tetracene and some of its derivatives, highlighting the expected influence of the nitrophenyl substitution.

CompoundSubstituentsKey Properties
TetraceneNoneP-type semiconductor, herringbone packing, susceptible to photooxidation. nih.govscilit.com
5,6,11,12-Tetraphenyltetracene (Rubrene)4 x PhenylHigh hole mobility, p-type semiconductor, used in OLEDs.
5,6,11,12-Tetrachlorotetracene4 x ChloroIncreased oxidative stability, slip-stack packing, p-type behavior with high mobility. nankai.edu.cnscilit.com
This compound 4 x 4-NitrophenylExpected: Strong electron-withdrawing effect, significantly lowered HOMO/LUMO, potential n-type behavior, high oxidative stability.

Future Research Directions and Outlook

Advanced Computational Approaches for Predicting Molecular and Material Properties

The initial exploration of any new organic semiconductor material will increasingly begin in silico, leveraging computational chemistry to predict key properties and guide synthetic efforts. For 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene, a multi-faceted computational approach would be essential.

Future research will likely employ a hierarchy of computational methods to build a comprehensive profile of the molecule. researchgate.netacs.orgnih.gov This would start with quantum chemical methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) to predict the fundamental electronic and optical properties of an isolated molecule. bohrium.comresearchgate.net These calculations would provide insights into the HOMO-LUMO energy levels, the effects of the nitro-functionalization on the electronic structure, and the nature of its excited states, which is crucial for understanding its potential for applications like singlet fission or as an emissive material. bohrium.comresearchgate.net

Beyond the single-molecule level, advanced computational strategies will focus on predicting solid-state characteristics. Crystal structure prediction (CSP) algorithms can be used to identify likely and energetically favorable packing arrangements in the solid state. This is particularly important for a molecule like this compound, where the bulky nitrophenyl groups will sterically influence and dominate the intermolecular packing.

Furthermore, multiscale modeling, which combines quantum mechanical calculations with classical molecular dynamics, will be crucial for predicting charge transport properties. nih.gov This approach can simulate how molecules arrange in a thin film and then calculate key parameters like electronic coupling (transfer integrals) and reorganization energy between adjacent molecules to predict charge carrier mobility. nih.gov As the field advances, machine learning (ML) models, trained on vast datasets of existing organic materials, could be employed to accelerate the discovery and optimization process, predicting properties with greater speed and accuracy and identifying promising synthetic targets. researchgate.netresearchgate.net

Table 1: Prospective Computational Methods and Predicted Properties

Computational Method Target Property for this compound Significance
Density Functional Theory (DFT) HOMO/LUMO energies, ionization potential, electron affinity. bohrium.com Predicts electronic stability and charge injection/extraction barriers.
Time-Dependent DFT (TD-DFT) Excited state energies (S₁, T₁), optical absorption spectrum. Assesses viability for singlet fission and other photophysical processes.
Crystal Structure Prediction (CSP) Likely solid-state packing motifs (e.g., herringbone, π-stacked). Informs strategies for controlling morphology to optimize charge transport.
Multiscale Modeling (QM/MM) Charge carrier mobility (hole and electron), electronic coupling. nih.gov Predicts performance in electronic devices like transistors.
Machine Learning (ML) High-throughput screening of derivatives, structure-property relationships. researchgate.net Accelerates the design of new molecules with enhanced properties.

Exploration of Novel Photophysical Phenomena Beyond Singlet Fission

While the tetracene core is a benchmark material for singlet fission, the unique electronic functionalization of this compound opens the door to other photophysical phenomena. The strong electron-withdrawing nature of the four nitro groups is expected to significantly lower the LUMO level and alter the excited state energy landscape compared to parent tetracene.

Future research should therefore explore phenomena beyond singlet fission. One key area is its potential as an emissive material. Functionalized tetracenes have been investigated as potential red emitters for Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.netuky.edu The extensive conjugation and functionalization in this compound could be tuned to produce emission in the red or even near-infrared (NIR) part of the spectrum, a region of interest for telecommunications and biomedical imaging. lookchem.com

Another avenue of exploration is triplet state dynamics. Research has shown that triplets can be generated in tetracene through energy transfer from adjacent material layers, such as 2D transition metal dichalcogenides (TMDCs). acs.org Investigating heterostructures combining this compound with materials like ReS₂ could reveal efficient pathways to generate long-lived triplets, which are valuable for applications in photocatalysis and photon upconversion. acs.org The reverse process of singlet fission, triplet-triplet annihilation (TTA), could also be a target for investigation, enabling the conversion of low-energy photons into higher-energy light.

Strategies for Optimizing Solid-State Packing to Control Charge Transport

The performance of any organic electronic device is critically dependent on the arrangement of molecules in the solid state. For this compound, the four peripheral nitrophenyl groups will be the primary determinant of its crystal packing. Future research must focus on strategies to understand and control this packing to optimize charge transport pathways.

Crystal engineering will be a key strategy. This involves making precise chemical modifications to the molecular structure to guide it toward a desired packing motif, such as a face-to-face π-stack, which is generally beneficial for charge transport. acs.org While the core of the molecule is set, further functionalization of the phenyl rings could be explored computationally and synthetically to tune the intermolecular interactions (e.g., C-H···π or π-π interactions) that govern the final crystal structure. acs.orgacs.org

In addition to molecular design, advanced processing techniques offer another level of control. Methods like solution shearing or drop-casting on specially prepared substrates can guide the crystallization process, leading to highly ordered thin films with aligned crystalline domains. rsc.org These techniques have been shown to produce so-called "lattice-strained" structures in other acenes, which can exhibit shorter π-π stacking distances and significantly enhanced charge carrier mobility. cambridge.org Applying such meniscus-guided coating techniques to this compound could be a powerful way to create high-performance thin films. rsc.org

Potential for Integration in Emerging Organic Electronic Technologies

The predicted electronic properties of this compound suggest its potential utility in several emerging technologies. The presence of strongly electron-withdrawing nitro groups likely makes it a good electron-transporting (n-type) or ambipolar semiconductor, in contrast to parent tetracene, which is a hole-transporting (p-type) material.

This opens up significant possibilities for its use in Organic Field-Effect Transistors (OFETs). High-mobility n-type materials are less common than their p-type counterparts, and developing them is a key goal in organic electronics. cnr.it If controlled packing can be achieved, this molecule could be a candidate for use in complementary logic circuits, which require both p-type and n-type transistors.

Table 2: List of Chemical Compounds

Compound Name
This compound
Tetracene
Naphthalene
ReS₂ (Rhenium disulfide)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.